molecular formula C19H18N4O2 B7765780 Pimobendan CAS No. 118428-36-7

Pimobendan

Cat. No.: B7765780
CAS No.: 118428-36-7
M. Wt: 334.4 g/mol
InChI Key: GLBJJMFZWDBELO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pimobendan primarily targets cardiac myofibrils and phosphodiesterase 3 (PDE3) . Cardiac myofibrils are the contractile elements of the heart, responsible for the heart’s pumping action. PDE3 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in energy transfer and the regulation of cell function .

Mode of Action

This compound has a dual mode of action. It increases myocardial contractility by increasing the sensitivity of cardiac myofibrils to calcium ions . This means it enhances the binding efficiency of cardiac troponin in the myofibril to the calcium ions that are already present in systole .

In addition, this compound inhibits PDE3, leading to an increase in cAMP levels . This results in peripheral vasodilation, which decreases resistance to blood flow through systemic arterioles, reducing the workload of the heart .

Biochemical Pathways

This compound affects several biochemical pathways. Its positive inotropic effects are mediated through increased cyclic adenosine monophosphate (cAMP) due to PDE3 inhibition, and sensitization of the cardiac contractile apparatus to intracellular calcium .

Moreover, this compound’s vasodilatory effects are mediated predominantly through PDE3 inhibition in arterial and venous vascular smooth muscle .

Pharmacokinetics

This compound is rapidly absorbed when given orally, with a bioavailability of 60-65% . It is metabolized into an active metabolite (desmethylthis compound) by the liver . The elimination half-life of this compound is approximately 0.4 hours .

Result of Action

The molecular and cellular effects of this compound’s action include increased myocardial contractility and peripheral vasodilation . This results in improved cardiac output without increasing myocardial oxygen consumption .

In addition, this compound has been shown to prevent myocardial remodeling in compensated heart failure and significantly extend lifespan in both compensated and end-stage heart failure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, food decreases the bioavailability of this compound . Furthermore, the drug’s effects may vary depending on the stage of heart failure, with some research suggesting that this compound may increase sudden cardiac death in end-stage heart failure with extensive remodeling of calcium handling .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pimobendan involves the preparation of key intermediates through condensation and decarboxylation reactions. One method involves the condensation of 1-(4-chlorophenyl)propan-1-one with glyoxylic acid, followed by reduction to yield the key intermediate 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid . This intermediate is then further processed to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Pimobendan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and degradation.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield this compound. The final product is a racemic mixture of this compound .

Comparison with Similar Compounds

Similar Compounds

    Dobutamine: Like Pimobendan, Dobutamine is a positive inotropic agent used to treat heart failure.

    Milrinone: Milrinone is another PDE3 inhibitor with inotropic and vasodilatory effects.

Uniqueness of this compound

This compound’s unique combination of calcium sensitization and PDE3 inhibition sets it apart from other inotropic agents. This dual mechanism provides both positive inotropic and vasodilatory effects, making it highly effective in managing heart failure .

Properties

IUPAC Name

3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBJJMFZWDBELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048280
Record name Pimobendan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74150-27-9, 118428-37-8, 118428-38-9
Record name Pimobendan
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Record name Pimobendan [USAN:INN:BAN]
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Record name Pimobendan, (-)-
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Record name Pimobendan, (+)-
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Record name Pimobendan
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Record name 4,5-Dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone
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Record name PIMOBENDAN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name PIMOBENDAN, (+)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name PIMOBENDAN, (-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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